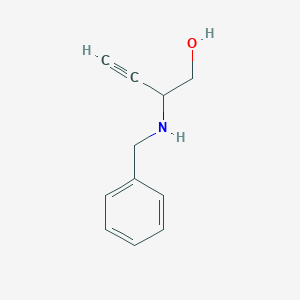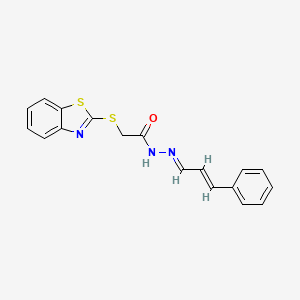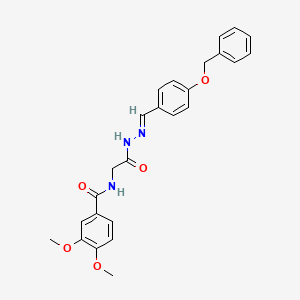![molecular formula C20H22N4O5 B11558133 2-(4-Methylphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11558133.png)
2-(4-Methylphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings, a morpholine moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the hydrazide precursor, followed by the introduction of the nitrophenyl and morpholine groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Aromatic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
2-(4-Methylphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
2-(4-Methylphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O5/c1-15-2-5-17(6-3-15)29-14-20(25)22-21-13-16-4-7-18(19(12-16)24(26)27)23-8-10-28-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+ |
InChI Key |
IPTQYQCVYBGPMM-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11558063.png)
![Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11558080.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11558083.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B11558090.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11558091.png)
![Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11558098.png)
![4-[(E)-({2-[(4-Chlorophenyl)sulfanyl]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11558102.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558115.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11558120.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11558129.png)

